Differential Reactivity: Chemoselective Retention of the C–Br Bond in Pd-Catalyzed Desulfitative Arylation
In palladium-catalyzed desulfitative arylation of heteroaromatics, 4-bromobenzenesulfonyl chlorides react efficiently without cleavage of the C–Br bond, enabling subsequent orthogonal cross-coupling [1]. This chemoselectivity is a class-defining feature of polyhalobenzenesulfonyl chlorides, distinguishing them from aryl halides which would undergo unwanted C–Br activation under similar conditions [2].
| Evidence Dimension | Chemoselectivity: C–Br bond retention |
|---|---|
| Target Compound Data | C–Br bond retained during Pd-catalyzed desulfitative arylation |
| Comparator Or Baseline | Aryl bromides (e.g., 4-bromotoluene) under Pd-catalysis |
| Quantified Difference | Qualitative: Bond retained vs. Bond cleaved |
| Conditions | Pd-catalyzed desulfitative arylation with heteroaromatics |
Why This Matters
This chemoselectivity is critical for procuring a building block that allows for sequential, orthogonal transformations in multi-step syntheses, a capability not offered by simple aryl bromides.
- [1] Skhiri, A.; Beladhria, A.; Yuan, K.; Soulé, J. F.; Ben Salem, R.; Doucet, H. Pd-Catalysed Direct Arylation of Heteroaromatics Using (Poly)halobenzenesulfonyl Chlorides as Coupling Partners: One Step Access to (Poly)halo-Substituted Bi(hetero)aryls. *European Journal of Organic Chemistry* **2015**, *2015* (20), 4428–4436. DOI: 10.1002/ejoc.201500354. View Source
- [2] Li, H.; Sasmal, A.; Shi, X.; Soulé, J.-F.; Doucet, H. Halo-substituted benzenesulfonyls and benzenesulfinates: convenient sources of arenes in metal-catalyzed C–C bond formation reactions for the straightforward access to halo-substituted arenes. *Organic & Biomolecular Chemistry* **2018**, *16* (23), 4399–4423. DOI: 10.1039/C8OB00632F. View Source
